molecular formula C4H11NOSi B14508697 3-Aminopropylmethoxysilane

3-Aminopropylmethoxysilane

Cat. No.: B14508697
M. Wt: 117.22 g/mol
InChI Key: GRAKIAFZHSPONK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminopropylmethoxysilane is an organosilicon compound with the chemical formula H2N(CH2)3Si(OCH3)3. It is a versatile silane coupling agent widely used in various scientific and industrial applications. The compound is known for its ability to introduce amino groups onto surfaces, making it valuable in surface modification and functionalization processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminopropylmethoxysilane can be synthesized through the reaction of 3-aminopropylamine with methoxysilanes. The typical reaction involves the following steps:

    Reaction Setup: The reaction is carried out in a solvent such as toluene or xylene.

    Addition of Reagents: 3-aminopropylamine is added to the methoxysilane under an inert atmosphere.

    Reaction Conditions: The mixture is heated to a temperature range of 80-120°C and stirred for several hours.

    Purification: The product is purified through distillation or recrystallization to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-Aminopropylmethoxysilane undergoes various chemical reactions, including:

    Hydrolysis: The methoxy groups can hydrolyze in the presence of water to form silanols.

    Condensation: The silanols can further condense to form siloxane bonds, leading to the formation of cross-linked networks.

    Amination: The amino group can react with various electrophiles, such as aldehydes and ketones, to form imines or amines.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Condensation: Catalysts such as acids or bases to promote siloxane bond formation.

    Amination: Electrophiles like aldehydes, ketones, or isocyanates under mild to moderate temperatures.

Major Products Formed:

    Hydrolysis and Condensation: Siloxane networks or films.

    Amination: Imines or secondary amines, depending on the electrophile used.

Mechanism of Action

The primary mechanism of action of 3-aminopropylmethoxysilane involves the hydrolysis of methoxy groups to form silanols, which can then condense to form siloxane bonds. The amino group provides reactivity towards various electrophiles, enabling the functionalization of surfaces and the formation of covalent bonds with other molecules. This dual functionality makes it a valuable compound for surface modification and crosslinking applications .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of methoxy groups and an amino group, providing both hydrolytic stability and reactivity towards electrophiles. This makes it particularly suitable for applications requiring robust surface modification and functionalization .

Properties

Molecular Formula

C4H11NOSi

Molecular Weight

117.22 g/mol

InChI

InChI=1S/C4H11NOSi/c1-6-7-4-2-3-5/h2-5H2,1H3

InChI Key

GRAKIAFZHSPONK-UHFFFAOYSA-N

Canonical SMILES

CO[Si]CCCN

Origin of Product

United States

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